molecular formula C10H14ClN3O B1407920 N-((3-chloropyrazin-2-yl)methyl)pivalamide CAS No. 1320266-96-3

N-((3-chloropyrazin-2-yl)methyl)pivalamide

Cat. No.: B1407920
CAS No.: 1320266-96-3
M. Wt: 227.69 g/mol
InChI Key: IMOYASCOVQLCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-chloropyrazin-2-yl)methyl)pivalamide is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a pivalamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-chloropyrazin-2-yl)methyl)pivalamide typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with methylamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((3-chloropyrazin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((3-chloropyrazin-2-yl)methyl)pivalamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((3-chloropyrazin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazine ring and pivalamide group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-((3-chloropyrazin-2-yl)methyl)acetamide
  • N-((3-chloropyrazin-2-yl)methyl)benzamide
  • N-((3-chloropyrazin-2-yl)methyl)propionamide

Uniqueness

N-((3-chloropyrazin-2-yl)methyl)pivalamide is unique due to its pivalamide group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-10(2,3)9(15)14-6-7-8(11)13-5-4-12-7/h4-5H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOYASCOVQLCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((3-chloropyrazin-2-yl)methyl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-((3-chloropyrazin-2-yl)methyl)pivalamide
Reactant of Route 3
Reactant of Route 3
N-((3-chloropyrazin-2-yl)methyl)pivalamide
Reactant of Route 4
Reactant of Route 4
N-((3-chloropyrazin-2-yl)methyl)pivalamide
Reactant of Route 5
Reactant of Route 5
N-((3-chloropyrazin-2-yl)methyl)pivalamide
Reactant of Route 6
Reactant of Route 6
N-((3-chloropyrazin-2-yl)methyl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.